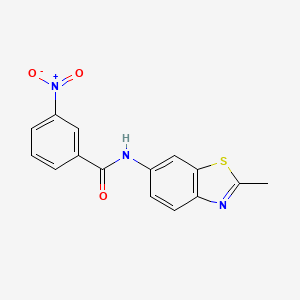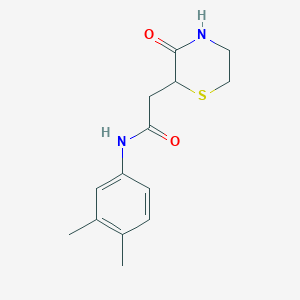![molecular formula C15H19N3O2 B4235120 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4235120.png)
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Vue d'ensemble
Description
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.4 g/mol.
Applications De Recherche Scientifique
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been found to have potential applications in various scientific fields. In the field of organic electronics, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In addition, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been used as a fluorescent probe for the detection of metal ions such as copper and zinc in biological samples. Furthermore, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In particular, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide may alter the expression of genes involved in cell growth and differentiation, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have several biochemical and physiological effects in cells. In particular, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in the apoptotic pathway. In addition, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Furthermore, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has several advantages for lab experiments, including its high purity and stability, as well as its solubility in organic solvents. However, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide. One area of research is the development of new synthesis methods for 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide and its potential applications in various fields, including organic electronics and cancer therapy. Furthermore, the development of new derivatives of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide may lead to the discovery of compounds with even greater potential for scientific research.
Propriétés
IUPAC Name |
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)9-12(19)16-10-13-17-14(18-20-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRDJHNKXNWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)
![N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4235046.png)

![methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4235062.png)

![N-[4-(acetylamino)phenyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B4235076.png)
![methyl 5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoate](/img/structure/B4235091.png)


![3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate](/img/structure/B4235106.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4235115.png)
![[3-ethoxy-4-(2-thienylmethoxy)phenyl]methanol](/img/structure/B4235122.png)
